molecular formula C13H11BrClNO3S B5765242 5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide

5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide

Cat. No. B5765242
M. Wt: 376.65 g/mol
InChI Key: CEWUBLGNTZNUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide, also known as BZS, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in the treatment of bacterial infections. BZS has been shown to possess various biological activities, making it a promising candidate for further research and development.

Mechanism of Action

The exact mechanism of action of 5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide is not fully understood. However, it has been suggested that 5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide may exert its biological effects by inhibiting the activity of certain enzymes or proteins involved in disease pathogenesis. For example, 5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide has been shown to possess various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide has also been shown to induce apoptosis (cell death) in cancer cells and inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide in lab experiments is its relatively simple synthesis method. 5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide can be synthesized using commercially available starting materials and standard laboratory equipment. However, one limitation of using 5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide. One potential direction is the development of 5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another potential direction is the investigation of 5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide as a potential anti-cancer agent. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide and its potential applications in other diseases.

Synthesis Methods

The synthesis of 5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide can be achieved through a multi-step process starting from 2-chloro-5-bromoaniline. The first step involves the nitration of 2-chloro-5-bromoaniline to generate 5-bromo-2-chloro-4-nitroaniline. This intermediate is then reduced to 5-bromo-2-chloro-4-aminophenol, which is subsequently reacted with methanesulfonyl chloride to obtain 5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide.

Scientific Research Applications

5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide has been studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. 5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide has also been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO3S/c1-19-12-7-6-9(14)8-13(12)20(17,18)16-11-5-3-2-4-10(11)15/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWUBLGNTZNUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide

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